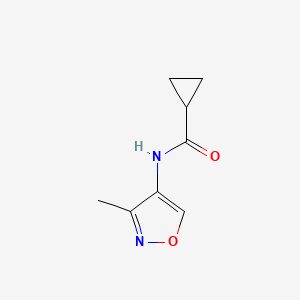

N-(3-methyl-1,2-oxazol-4-yl)cyclopropanecarboxamide

Description

N-(3-methyl-1,2-oxazol-4-yl)cyclopropanecarboxamide is a small organic molecule characterized by a cyclopropane ring fused to a carboxamide group, which is further substituted with a 3-methyl-1,2-oxazole moiety. The cyclopropane ring introduces conformational rigidity, a feature often exploited in medicinal chemistry to enhance binding affinity by reducing entropic penalties upon target interaction.

Properties

CAS No. |

72592-16-6 |

|---|---|

Molecular Formula |

C8H10N2O2 |

Molecular Weight |

166.18 g/mol |

IUPAC Name |

N-(3-methyl-1,2-oxazol-4-yl)cyclopropanecarboxamide |

InChI |

InChI=1S/C8H10N2O2/c1-5-7(4-12-10-5)9-8(11)6-2-3-6/h4,6H,2-3H2,1H3,(H,9,11) |

InChI Key |

FGPOKUIHYGLJRD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NOC=C1NC(=O)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methylisoxazol-4-yl)cyclopropanecarboxamide typically involves the cycloaddition reaction of an alkyne with a nitrile oxide to form the isoxazole ring . This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and other advanced techniques to scale up the production while maintaining the desired reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-(3-Methylisoxazol-4-yl)cyclopropanecarboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the isoxazole ring or the cyclopropane moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the isoxazole or cyclopropane rings .

Scientific Research Applications

N-(3-Methylisoxazol-4-yl)cyclopropanecarboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of N-(3-Methylisoxazol-4-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The cyclopropane ring adds rigidity to the molecule, potentially enhancing its binding affinity to targets . The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(3-methyl-1,2-oxazol-4-yl)cyclopropanecarboxamide with three related compounds, focusing on structural variations, molecular properties, and inferred biological implications.

Structural and Functional Comparison Table

Key Observations and Analysis

Core Structure Variations: The target compound features a minimalist structure with a cyclopropanecarboxamide-oxazole core. In contrast, Tozasertib Lactate incorporates the same carboxamide group but attaches it to a complex pyrimidinyl-piperazinyl-sulfanyl-phenyl scaffold. This extended structure likely enhances Tozasertib’s antineoplastic activity by enabling multi-target interactions (e.g., kinase inhibition), a property absent in the simpler target compound . M331-0756 and M331-0757 retain the oxazolyl-cyclopropanecarboxamide core but extend into sulfamoylthiophene derivatives.

Substituent Effects: Tozasertib’s piperazinyl and pyrimidinyl groups introduce basicity and hydrogen-bonding capacity, critical for binding ATP pockets in kinases. The target compound’s oxazole ring may act as a bioisostere for aromatic groups but lacks the complexity required for high-affinity kinase inhibition . In M331-0756 and M331-0757, the sulfamoylthiophene substituents differ by a dimethylphenyl vs. acetylphenyl group. This trade-off highlights the importance of substituent optimization in drug design .

Molecular Weight and Drug-Likeness :

- The target compound’s low molecular weight (166.18 g/mol) positions it as a fragment-like molecule, suitable for further derivatization. Tozasertib (464.59 g/mol) and the M331 series (~457–471 g/mol) fall within typical ranges for small-molecule drugs, balancing permeability and target engagement.

Inferred Pharmacological Profiles :

- Tozasertib’s antineoplastic activity is well-documented, likely due to its ability to inhibit Aurora kinases. The target compound’s simpler structure may lack this specificity but could serve as a precursor for kinase inhibitors with tailored substituents .

- The M331 series compounds, while labeled as screening candidates, suggest exploration in therapeutic areas requiring sulfonamide or thiophene motifs, such as protease inhibition or inflammatory pathways .

Biological Activity

N-(3-methyl-1,2-oxazol-4-yl)cyclopropanecarboxamide is a compound that combines a cyclopropane ring with a carboxamide group and a 3-methylisoxazole moiety. Isoxazole derivatives are known for their diverse biological activities, including potential therapeutic applications in various fields such as oncology, anti-inflammatory treatments, and antimicrobial therapies. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

The compound's chemical structure is defined by the following properties:

| Property | Value |

|---|---|

| CAS Number | 72592-16-6 |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol |

| IUPAC Name | This compound |

| InChI Key | FGPOKUIHYGLJRD-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The isoxazole ring can modulate enzyme activity and receptor interactions, while the rigidity provided by the cyclopropane structure may enhance binding affinity to biological targets. This dual functionality allows for potential applications in drug development.

Anticancer Activity

Research has indicated that compounds containing isoxazole rings exhibit significant anticancer properties. For instance, a study highlighted that derivatives of isoxazole can inhibit the heat shock protein 90 (HSP90), which is overexpressed in many cancers. In vitro assays showed that related compounds significantly reduced cell proliferation in various human cancer cell lines, with IC50 values as low as 0.030 μM for some derivatives targeting HSP90 .

Anti-inflammatory Effects

Isoxazole derivatives have also been investigated for their anti-inflammatory properties. A study demonstrated that similar compounds could reduce pro-inflammatory cytokines in cellular models of inflammation. The mechanism involves the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which play a crucial role in inflammatory responses .

Antimicrobial Properties

This compound has shown potential antimicrobial activity against various pathogens. In vitro studies revealed that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its utility as a lead compound in developing new antibiotics.

Case Studies

- HSP90 Inhibition Study : A study conducted on derivatives targeting HSP90 showed that this compound exhibited significant binding affinity and inhibited tumor growth in xenograft models of glioblastoma. The compound demonstrated an average GI50 of approximately 88 nM across multiple cancer cell lines .

- Inflammation Model : In a murine model of acute inflammation, treatment with isoxazole derivatives led to a marked decrease in edema and inflammatory cell infiltration compared to controls. This indicates the compound's potential as an anti-inflammatory agent .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other related compounds:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| N-(5-Methylisoxazol-3-yl)malonamide | Anticancer | Similar isoxazole structure |

| 2-(5-Methylisoxazol-4-yl)-5-arylamino derivatives | Antifungal | Different substituents alter activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.